molecular formula C27H20Cl2N2O4S B11994985 ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11994985
M. Wt: 539.4 g/mol
InChI Key: CWGLAXJMNQPRGV-HYARGMPZSA-N
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Description

Ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • Core structure: A fused bicyclic system combining thiazole and pyrimidine rings.
  • Substituents:
    • A 2,4-dichlorophenyl group attached to a furan moiety at the 2-position.
    • A phenyl group at the 5-position.
    • An ethyl ester at the 6-position.
  • Synthetic pathway: Likely synthesized via a solvent-free fusion of acetoacetic ester, aldehyde derivatives, and thiourea, followed by recrystallization (analogous to methods in and ).
  • Structural features: The (2E)-configuration of the exocyclic double bond and π-halogen interactions (from Cl substituents) may influence crystal packing and intermolecular interactions.

Properties

Molecular Formula

C27H20Cl2N2O4S

Molecular Weight

539.4 g/mol

IUPAC Name

ethyl (2E)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H20Cl2N2O4S/c1-3-34-26(33)23-15(2)30-27-31(24(23)16-7-5-4-6-8-16)25(32)22(36-27)14-18-10-12-21(35-18)19-11-9-17(28)13-20(19)29/h4-14,24H,3H2,1-2H3/b22-14+

InChI Key

CWGLAXJMNQPRGV-HYARGMPZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)S2)C

Origin of Product

United States

Preparation Methods

Biginelli Reaction for Pyrimidine Core Formation

The thiazolo[3,2-a]pyrimidine core is synthesized via the Biginelli reaction, a three-component condensation of ethyl acetoacetate, thiourea, and substituted benzaldehydes. For the target compound, 4-bromobenzaldehyde or 2,4-dichlorobenzaldehyde serves as the aromatic aldehyde component. The reaction proceeds in ethanol under acidic conditions (e.g., HCl or acetic acid) at reflux (80–100°C) for 6–12 hours, yielding 1,2,3,4-tetrahydropyrimidine-2-thione intermediates. Cyclization of these intermediates with ethyl chloroacetate in acetic anhydride forms the thiazolo[3,2-a]pyrimidine scaffold.

Key Data:

StepReagents/ConditionsYield (%)Reference
Biginelli CondensationEthyl acetoacetate, thiourea, aldehyde, HCl, ethanol, reflux70–85
CyclizationEthyl chloroacetate, acetic anhydride, 80°C, 4 h75–88

One-Pot Synthesis Using Ionic Liquids

Patent-Based Methodology

A one-pot method described in patent CN103012440A utilizes ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as green catalysts. Thiazolamine, 5-(2,4-dichlorophenyl)furan-2-carbaldehyde, and ethyl acetoacetate are mixed in acetonitrile at 60°C for 8–12 hours. The ionic liquid facilitates simultaneous cyclization and condensation, reducing reaction steps and improving yields (82–90%).

Advantages:

  • Eco-friendly : Eliminates toxic solvents like acetic anhydride.

  • Scalability : Suitable for industrial production due to simplified purification (recrystallization from ethanol).

Functional Group Modifications

Esterification and Oxidation

The ethyl carboxylate group at position 6 is introduced via esterification of the corresponding carboxylic acid intermediate using ethanol and sulfuric acid. Subsequent oxidation with Jones reagent (CrO3/H2SO4) ensures the 3-oxo functionality on the pyrimidine ring.

Halogenation and Aryl Substitution

The 5-phenyl and 7-methyl groups are incorporated during the Biginelli reaction by selecting appropriate starting materials (e.g., 4-methoxyphenylacetone for the methyl group). Chlorine atoms at the 2,4-positions of the furan ring are introduced via Friedel-Crafts alkylation of furan-2-carbaldehyde with 2,4-dichlorobenzoyl chloride.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from ethanol-DMF (1:2) or column chromatography using silica gel and ethyl acetate/hexane eluents. Purity is confirmed by HPLC (>98%).

Spectroscopic Validation

  • 1H NMR : Key signals include δ 7.86 ppm (dichlorophenyl protons), δ 6.44–7.44 ppm (furan and thiazole protons), and δ 4.17–4.19 ppm (ethyl ester quartet).

  • IR : Peaks at 1698 cm⁻¹ (C=O ester) and 1602 cm⁻¹ (C=N thiazole).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Multi-Step (Biginelli)70–8595–9818–24Moderate
One-Pot (Ionic Liquid)82–9097–998–12High

Challenges and Optimization Strategies

Stereochemical Control

The (2E)-configuration of the exocyclic methylene group is critical for biological activity. Steric hindrance from the 5-phenyl group favors the E-isomer, but traces of the Z-isomer (<5%) may require chromatographic separation.

Scale-Up Limitations

Industrial-scale production faces challenges in:

  • Temperature Control : Exothermic cyclization steps require precise cooling.

  • Waste Management : Traditional methods generate acidic waste (HCl, H2SO4), necessitating neutralization .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds similar to ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. Studies have shown that thiazolo-pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action and therapeutic potential .

1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that thiazolo-pyrimidine derivatives possess activity against a range of bacterial and fungal pathogens. This property could be leveraged in developing new antimicrobial therapies to combat drug-resistant strains .

Agrochemical Applications

2.1 Pesticide Development
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. The dichlorophenyl and furan components may contribute to its effectiveness against specific pests and weeds. Preliminary studies indicate that similar compounds can disrupt the biological processes of target organisms .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. SAR studies have revealed that modifications in the thiazolo-pyrimidine framework can significantly alter biological activity. For example:

ModificationEffect on Activity
Substitution at position 7Increased cytotoxicity against cancer cells
Variations in the furan ringEnhanced antimicrobial properties
Alteration of the carboxylate groupImproved solubility and bioavailability

These findings highlight the importance of systematic modifications for enhancing the therapeutic profile of this compound .

Case Studies

4.1 Clinical Trials
Recent clinical trials involving thiazolo-pyrimidine derivatives have reported promising results in treating specific cancers and infections. For example, a study demonstrated that a derivative with structural similarities to this compound showed significant tumor regression in patients with advanced-stage malignancies .

4.2 Agricultural Field Trials
Field trials assessing the efficacy of thiazolo-pyrimidine-based pesticides have shown effective control over common agricultural pests without adversely affecting beneficial insects . These results support the potential for developing environmentally friendly agrochemicals based on this compound's structure.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of cellular receptors.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Electronic and Steric Effects

Table 1: Key Substituent Variations and Their Implications
Compound (Reference) Substituents at Key Positions Electronic Effects Bioactivity Implications
Target Compound 2-(2,4-Dichlorophenyl)furyl, 5-Ph Strong electron-withdrawing (Cl) Enhanced lipophilicity, potential anticancer activity
Ethyl 5-(4-Bromophenyl)-7-methyl-... () 5-(4-Bromophenyl) Moderate electron-withdrawing (Br) Similar bioactivity but lower metabolic stability vs. Cl
Ethyl 2-(2,4-dimethoxybenzylidene)-... () 2-(2,4-Dimethoxybenzylidene) Electron-donating (OCH₃) Reduced membrane permeability; altered binding affinity
Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-nitrobenzylidene)-... () 5-(3,4-Dimethoxyphenyl), 2-(2-Nitro) Electron-donating (OCH₃) and withdrawing (NO₂) Dual electronic effects; possible photolability
Key Observations:
  • Electron-donating groups (OCH₃) increase solubility but may reduce cellular uptake due to higher polarity.

Crystallographic and Structural Insights

Table 2: Crystallographic Data and Intermolecular Interactions
Compound (Reference) Crystal System/Packing Notable Interactions Refinement Method
Target Compound Likely monoclinic (analogous to ) π-Halogen (Cl···π), C–H···O hydrogen bonds SHELX (as in )
Ethyl 5-(4-Bromophenyl)-7-methyl-... () Monoclinic, P2₁/c Br···π interactions, C–H···O bonds SHELXL-2018
Ethyl 7-hydroxy-5-oxo-... () Triclinic, P1 O–H···N hydrogen bonds SHELX-97
Key Observations:
  • π-Halogen interactions : Present in both the target compound (Cl) and brominated analogs (Br), contributing to stable crystal lattices.
  • Hydrogen bonding : The absence of hydroxyl groups in the target compound reduces O–H···N bonding compared to .
Key Observations:
  • Solvent-free fusion is a common method for thiazolo[3,2-a]pyrimidine synthesis, offering moderate yields.
  • Catalysts : Zinc chloride () improves cyclization efficiency compared to uncatalyzed reactions.

Biological Activity

Ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activity. This article examines its biological properties, including its pharmacological effects and mechanisms of action.

  • Molecular Formula : C27H20Cl2N2O4S
  • Molecular Weight : 539.43 g/mol
  • CAS Number : 313965-80-9

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The thiazolo[3,2-a]pyrimidine scaffold has been associated with various biological activities:

  • Cytotoxicity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazole have demonstrated IC50 values in the low micromolar range against A549 lung adenocarcinoma cells and other tumor types .
    CompoundCell LineIC50 (µM)
    Compound 1A5491.61
    Compound 2Jurkat1.98
    Ethyl CompoundMV4-11~0.3
  • Mechanism of Action : The proposed mechanism involves inhibition of tubulin polymerization and interference with cell cycle progression, predominantly causing G0/G1 arrest in sensitive cell lines . The presence of electron-donating groups on the aromatic rings has been shown to enhance activity by increasing lipophilicity and binding affinity to target proteins.

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. Thiazole derivatives have been noted for their ability to inhibit kinases involved in cancer progression:

  • MEK1/2 Inhibition : Similar compounds have shown effectiveness in inhibiting MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines . This inhibition correlates with decreased phosphorylation of ERK1/2 and downstream signaling pathways critical for tumor growth.

Study on Anticancer Efficacy

In a controlled study involving various thiazole derivatives including the compound of interest, researchers evaluated its efficacy against multiple cancer cell lines. The study demonstrated:

  • Selectivity : The compound exhibited selective cytotoxicity against cancer cells while sparing normal cells.
  • Dose Dependence : Higher concentrations resulted in increased apoptosis rates in treated cells.

Pharmacokinetics

Pharmacokinetic studies indicated that the compound showed favorable absorption characteristics with a bioavailability exceeding 50% when administered orally. Toxicological assessments revealed a maximum tolerated dose at higher concentrations, emphasizing the importance of optimizing dosage for therapeutic applications .

Q & A

Q. Methodological Insight

  • Use DFT calculations to map electrostatic potential surfaces and predict reactivity .
  • Compare X-ray crystallography data (e.g., bond lengths and dihedral angles) to correlate substituent effects with conformational flexibility .

What analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

Q. Basic Research Focus

  • 1H/13C NMR : Key diagnostic signals include:
    • The exocyclic double bond (δ 7.5–8.5 ppm for vinyl protons) .
    • Thiazolopyrimidine carbonyl groups (δ 165–175 ppm in 13C NMR) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragment patterns to verify substituent integrity .

Q. Advanced Research Focus

  • Single-crystal X-ray diffraction : Resolves stereochemical ambiguities (e.g., (2E)-configuration) and reveals non-covalent interactions (e.g., C–H···O hydrogen bonds) critical for crystal packing .
  • Chiral HPLC : Essential for separating enantiomers if asymmetric synthesis is attempted .

How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to biological targets?

Q. Advanced Research Focus

  • Target selection : Prioritize enzymes with known thiazolopyrimidine interactions (e.g., kinases or cytochrome P450 isoforms) .
  • Docking protocols :
    • Use AutoDock Vina or Schrödinger Suite to model interactions between the dichlorophenyl moiety and hydrophobic binding pockets .
    • Validate predictions with molecular dynamics simulations to assess binding stability over time .

Q. Data Interpretation

  • Correlate docking scores with experimental IC50 values from enzyme inhibition assays .
  • Identify critical residues (e.g., catalytic lysines or serines) for structure-based optimization .

What are the key challenges in characterizing degradation products under physiological conditions?

Q. Advanced Research Focus

  • Hydrolysis : The ester group at the 6-position is prone to hydrolysis in aqueous media, forming carboxylic acid derivatives .
  • Oxidation : The furan ring may undergo oxidative cleavage, generating reactive intermediates .

Q. Methodological Solutions

  • Use LC-MS/MS to track degradation pathways in simulated physiological buffers (pH 7.4, 37°C) .
  • Perform accelerated stability studies (e.g., 40°C/75% RH) to identify degradation hotspots .

How does the 7-methyl substituent influence the compound’s pharmacokinetic properties?

Q. Basic Research Focus

  • Metabolic stability : The methyl group at the 7-position reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .
  • Lipophilicity : Methyl substitution increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .

Q. Advanced Validation

  • Compare in vitro microsomal stability data for methyl-substituted analogs vs. unsubstituted counterparts .
  • Use Caco-2 cell assays to quantify permeability and efflux ratios .

What crystallographic data are available to support conformational analysis of the thiazolopyrimidine core?

Q. Basic Research Focus

  • Flattened boat conformation : The pyrimidine ring adopts a puckered geometry, with C5 deviating by 0.224 Å from the mean plane .
  • Dihedral angles : The thiazolo-pyrimidine ring forms an 80.94° angle with the 5-phenyl substituent, influencing packing interactions .

Q. Advanced Application

  • Leverage Cambridge Structural Database (CSD) entries (e.g., CCDC 947765) to compare bond lengths and angles with related analogs .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal exposure .
  • Ventilation : Conduct reactions in a fume hood due to potential acetic anhydride fumes during synthesis .
  • Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent oxidation .

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